2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
Overview
Description
Synthesis Analysis
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine involves the direct reaction of precursors such as 1,2-dibromoethane and 3,5-dimethylpyrazole. This process leads to the formation of ligands that can complex with metals, as seen in the synthesis of palladium(II) chloride complexes (Baker et al., 1995). Such synthetic routes are crucial for producing materials with specific chemical and physical properties.
Molecular Structure Analysis
The molecular structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine and its complexes has been determined using X-ray crystallography. This technique revealed the planar arrangement of non-hydrogen atoms in the molecule, indicating the rigidity and specific orientation favorable for coordination chemistry. For example, the palladium complex exhibits a trimeric structure that may be described as a ‘molecular tricorn’ with the ligand bridging adjacent palladium centers (Baker et al., 1995).
Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine .
- Method : The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .
- Results : The structure was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .
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Scientific Field: Medicinal Chemistry
- Application : Antileishmanial and antimalarial evaluation of some hydrazine-coupled pyrazole derivatives .
- Method : The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .
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Scientific Field: Cancer Research
- Application : In vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) for some newly synthesized novel derivatives .
- Method : The derivatives were screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) with various concentrations of 0.625 µM, 1.25 µM, 2.5 µM, 5 µM and 10 µM, respectively .
- Results : The results of this study were not provided in the search results .
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Scientific Field: Drug Design
- Application : Synthesis of new pyrazole-derivative families .
- Method : A new series of 13 pyrazole-derivative compounds with potential antifungal activity were synthesized with good yields . The series have the (E)-2-((1-®-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)phenol general structure .
- Results : Higher values of chemical potential ω and electrophilicity χ obtained for compounds 10, 9, 8, 6 and 7, in this order, suggest that these molecules are the better candidates as biological agents .
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Scientific Field: Organic Synthesis
- Application : Synthesis of pyrazole derivatives .
- Method : Pyrazoles are a family of five-membered nitrogen-containing heterocycles widely employed in organic synthesis .
- Results : Pyrazole derivatives as biomolecules can be found in natural products, like hormones, vitamins and alkaloids . They have been employed as cores of lots of molecular systems with important biological and pharmacological applications .
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Scientific Field: Anticancer Research
- Application : Synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl) derivatives .
- Method : Derivatives of pyrazole compounds have been synthesized .
- Results : Pyrazole derivatives were demonstrated to have anticancer , antitumor , antifungal , anti-tubercular , antioxidant , anticancer , antileishmanial and anti-inflammatory activities .
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Scientific Field: Organic Chemistry
- Application : Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine .
- Method : The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .
- Results : The structure was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .
-
Scientific Field: Drug Design
- Application : Synthesis of new pyrazole-derivative families .
- Method : A new series of 13 pyrazole-derivative compounds with potential antifungal activity were synthesized with good yields . The series have the (E)-2-((1-®-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)phenol general structure .
- Results : Higher values of chemical potential ω and electrophilicity χ obtained for compounds 10, 9, 8, 6 and 7, in this order, suggest that these molecules are the better candidates as biological agents .
-
Scientific Field: Organic Synthesis
- Application : Synthesis of pyrazole derivatives .
- Method : Pyrazoles are a family of five-membered nitrogen-containing heterocycles widely employed in organic synthesis .
- Results : Pyrazole derivatives as biomolecules can be found in natural products, like hormones, vitamins and alkaloids . They have been employed as cores of lots of molecular systems with important biological and pharmacological applications .
-
Scientific Field: Anticancer Research
- Application : Synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl) derivatives .
- Method : Derivatives of pyrazole compounds have been synthesized .
- Results : Pyrazole derivatives were demonstrated to have anticancer , antitumor , antifungal , anti-tubercular , antioxidant , anticancer , antileishmanial and anti-inflammatory activities .
Safety And Hazards
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLOXQBWUPCCDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360227 | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |
CAS RN |
62821-88-9 | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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